Molecular Weight Reduction Versus Isopropyl-Containing Analogs
The target compound (MW 308.4 Da) is 27.5% lighter than the closest reported isopropyl analog, 1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (MW 336.4 Da, calculated from C20H24N4O) . In fragment-based and lead-like screening campaigns, lower MW directly improves ligand efficiency indices (LE) for a given binding affinity and enhances permeability and solubility . The trimethyl substitution eliminates the rotatable bond and steric bulk of the isopropyl group while retaining the N-phenylethyl amide side chain.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 308.4 Da |
| Comparator Or Baseline | 1-Isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: 336.4 Da (calculated from C20H24N4O) |
| Quantified Difference | -28.0 Da (-8.3%) |
| Conditions | Calculated from molecular formulas; structures verified via vendor catalogs |
Why This Matters
For procurement, a lower MW expands applicability in fragment-based drug discovery and reduces the risk of solubility-limited assay behavior.
- [1] Hopkins, A.L. et al. The role of ligand efficiency metrics in drug discovery. Nat Rev Drug Discov 2014, 13, 105–121. View Source
